Methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate

Catalog No.
S14098054
CAS No.
M.F
C9H8BrFO3
M. Wt
263.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate

Product Name

Methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate

IUPAC Name

methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

InChI

InChI=1S/C9H8BrFO3/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8,12H,1H3

InChI Key

NGGBCBLMKRVSHF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)Br)F)O

Methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate is an organic compound characterized by its molecular formula C9H8BrFO3C_9H_8BrFO_3 and a molecular weight of approximately 247.06 g/mol. This compound features a hydroxyacetate moiety attached to a phenyl ring that is substituted with both bromine and fluorine atoms, contributing to its unique chemical properties. It typically appears as a colorless to yellow liquid and has a boiling point of approximately 265.4°C at atmospheric pressure .

Due to the presence of functional groups:

  • Nucleophilic Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution, allowing for the introduction of different nucleophiles, such as hydroxide ions or amines.
  • Esterification: The hydroxy group can react with carboxylic acids to form esters, potentially leading to derivatives with varied biological activity.
  • Reduction Reactions: The compound may be reduced using reducing agents like lithium aluminum hydride, converting the bromine or fluorine substituents into less reactive groups .

The biological activity of methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate is of significant interest in pharmacological research. Compounds with similar structures have been shown to exhibit various activities, including:

  • Antimicrobial Properties: Similar compounds have demonstrated effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects: Some derivatives are explored for their potential in treating inflammatory diseases.
  • Anticancer Activity: Research indicates that halogenated phenyl compounds can influence cancer cell proliferation and apoptosis .

The synthesis of methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate can be accomplished through several methods:

  • Direct Esterification: Reacting 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
    2 4 bromo 2 fluorophenyl 2 hydroxyacetic acid+MethanolMethyl 2 4 bromo 2 fluorophenyl 2 hydroxyacetate+Water\text{2 4 bromo 2 fluorophenyl 2 hydroxyacetic acid}+\text{Methanol}\rightarrow \text{Methyl 2 4 bromo 2 fluorophenyl 2 hydroxyacetate}+\text{Water}
  • Nucleophilic Substitution: Starting from a suitable precursor, such as methyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate, where the chloro group is replaced by a hydroxy group using sodium hydroxide.
  • Halogenation Reactions: Utilizing bromination or fluorination techniques on phenolic compounds followed by esterification to achieve the desired structure .

Methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate has potential applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
  • Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its biological activity.
  • Material Science: In the formulation of polymers or resins where specific reactivity is desired .

Interaction studies involving methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate focus on its binding affinity and mechanism of action with biological targets:

  • Enzyme Inhibition: Studies may reveal how this compound inhibits specific enzymes linked to disease pathways.
  • Receptor Binding: Research could explore how it interacts with cell receptors, influencing signaling pathways relevant to therapeutic effects .

Several compounds share structural similarities with methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
Methyl 4-bromo-2-fluorobenzoateC8H6BrFO2C_8H_6BrFO_2Lacks hydroxy group; used in different synthetic pathways
Methyl 3-bromo-4-fluorobenzoateC8H6BrFO2C_8H_6BrFO_2Different position of bromine; alters reactivity
Ethyl 4-bromo-3-fluorobenzoateC9H8BrFO3C_9H_8BrFO_3Ethyl instead of methyl; affects solubility and bioavailability

The uniqueness of methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate lies in its combination of both bromine and fluorine substituents on the aromatic ring alongside the hydroxyacetate moiety, which may enhance its stability and reactivity compared to similar compounds .

Traditional Condensation Approaches in Esterification

Traditional esterification methods for synthesizing halogenated phenylacetates often rely on acid-catalyzed condensation between carboxylic acids and alcohols. For methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate, this typically involves reacting 4-bromo-2-fluorophenylglycolic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

In a representative procedure, equimolar amounts of the carboxylic acid and methanol are refluxed with concentrated sulfuric acid (5–10 mol%) at 80–100°C for 6–12 hours. The reaction proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by methanol to form the ester. However, this method faces challenges such as prolonged reaction times, moderate yields (55–70%), and the need for excess alcohol to drive equilibrium.

Comparative studies of homogeneous acid catalysts reveal distinct efficiency profiles:

CatalystTemperature (°C)Time (hours)Yield (%)
Sulfuric acid1001255
Methanesulfonic110665
p-TSA110670

Data adapted from phenylacetic acid esterification studies.

While these methods are well-established, they often require post-reaction neutralization steps and generate significant acidic waste, limiting their scalability.

Novel Catalytic Systems for Hydroxyacetate Formation

Recent advances in coupling reagents have revolutionized ester synthesis. The use of 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling agent enables rapid esterification under mild conditions. In this method, NDTP (2 equiv) and diisopropylethylamine (DIEA) in acetonitrile facilitate ester bond formation within 1 minute at room temperature, achieving yields up to 85%.

Key advantages of the NDTP system include:

  • Compatibility with diverse alcohols and carboxylic acids
  • Minimal byproduct formation
  • Scalability to 5 mmol without significant yield reduction (82% maintained)

The mechanism involves dual pathways: (1) activation of the carboxylic acid via acyl thiocyanate intermediates and (2) direct coupling through reactive pyrimidinium species. This versatility makes NDTP particularly effective for sterically hindered substrates like 4-bromo-2-fluorophenylglycolic acid.

Green Chemistry Perspectives in Halogenated Phenylacetate Synthesis

Sustainable synthesis strategies emphasize solvent reduction and recyclable catalysts. Amberlyst-15, a macroreticular ion-exchange resin, demonstrates exceptional performance in solvent-free esterification. In model reactions, Amberlyst-15 (10 mol%) enables 80% yields at 110°C within 6 hours, with the catalyst being reusable for 5 cycles without significant activity loss.

Comparative analysis of green methods:

MethodCatalystSolventYield (%)Energy Input (kWh/mol)
NDTP-mediatedNDTP/DIEAMeCN850.02
Amberlyst-15Amberlyst-15Solvent-free800.15
Microwave-assistedH2SO4Ethanol750.10

The NDTP system’s low energy footprint (0.02 kWh/mol) and rapid kinetics make it preferable for industrial applications, while Amberlyst-15 excels in waste reduction.

Optimization Strategies for Regioselective Bromo-Fluoro Substitution

Achieving precise 4-bromo-2-fluoro substitution on the phenyl ring necessitates careful control of electronic and steric factors. Directed ortho-metalation (DoM) strategies using temporary directing groups (e.g., oxazoline or sulfonyl) enable sequential halogenation. For instance, initial fluorination at the 2-position can be achieved via electrophilic aromatic substitution using Selectfluor, followed by palladium-catalyzed bromination at the para position.

Critical parameters for regioselectivity:

FactorEffect on BrominationEffect on Fluorination
Electron-withdrawing groupsEnhances para selectivityDeactivates meta positions
Temperature (°C)80–100 optimal40–60 optimal
Solvent polarityPolar aprotic favoredModerately polar favored

Recent studies demonstrate that microwave-assisted halogenation at 100°C improves para-bromo selectivity by 15% compared to conventional heating.

Building Block for Polyhalogenated Pharmaceutical Intermediates

Methyl 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetate serves as a pivotal building block in the synthesis of polyhalogenated pharmaceutical intermediates, offering unique advantages due to its dual halogen functionality [1] [2]. The compound's structural features provide exceptional opportunities for selective chemical transformations, making it an invaluable precursor in drug development processes.

The strategic positioning of both bromine and fluorine atoms on the aromatic ring creates a sophisticated platform for sequential cross-coupling reactions [3]. The bromine atom at the para-position exhibits higher reactivity compared to the fluorine substituent, enabling chemoselectivity in multi-step synthetic sequences [4]. This differential reactivity pattern allows synthetic chemists to access complex polyhalogenated structures through controlled, stepwise modifications.

Polyhalogenated compounds have gained significant importance in medicinal chemistry due to their enhanced biological activity profiles [5]. The incorporation of multiple halogens often results in improved metabolic stability, increased lipophilicity, and enhanced binding affinity to target proteins [6]. Fluorinated pharmaceutical analogues, in particular, demonstrate superior pharmacokinetic properties, with approximately 30% of new approved drugs containing fluorine atoms [7].

The synthesis of polyhalonitrobutadienes represents a prominent application of this building block, where the compound serves as a precursor for generating complex heterocyclic structures with antimicrobial and cytotoxic properties [8]. These polyhalogenated intermediates have demonstrated IC50 values ranging from 1.05 to 20.1 μM against various cancer cell lines, highlighting their therapeutic potential [9].

Industrial applications of this building block extend to the development of halogenated quinazoline derivatives, which are essential structural motifs in pharmaceutical compounds targeting bacterial infections and cancer [10]. The dual halogen functionality enables efficient access to these complex frameworks through metal-catalyzed cross-coupling methodologies.

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

The compound's participation in transition metal-catalyzed cross-coupling reactions represents one of its most significant applications in modern organic synthesis [11]. The bromine substituent serves as an excellent leaving group in various palladium-catalyzed transformations, while the fluorine atom provides electronic activation of the aromatic system [12].
Suzuki-Miyaura coupling reactions utilizing this building block have demonstrated exceptional versatility in constructing carbon-carbon bonds [13]. The reaction typically employs palladium catalysts with phosphine ligands under basic conditions, achieving yields ranging from 70% to 95% depending on the boronic acid coupling partner [14]. The presence of the fluorine atom enhances the electrophilicity of the aromatic ring, facilitating the oxidative addition step in the catalytic cycle [15].

Negishi coupling reactions provide another powerful approach for functionalizing this building block [16]. The use of organozinc reagents enables the formation of complex biaryl structures under mild conditions, with the fluorine substituent offering additional stability to the intermediate organopalladium complexes [17]. Recent studies have shown that fluorinated substrates in Negishi couplings exhibit enhanced selectivity and reduced side reactions compared to their non-fluorinated counterparts [18].

The Heck reaction utilizing this compound enables the formation of substituted alkenes through coupling with various alkene partners [19]. The electron-withdrawing effects of both halogen substituents activate the aromatic ring toward oxidative addition, resulting in improved reaction rates and yields [20]. These transformations are particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates.

Stille coupling reactions demonstrate exceptional functional group tolerance when employing this building block [21]. The organotin reagents effectively couple with the aryl bromide functionality while maintaining the integrity of the fluorine substituent and the hydroxyl group [22]. This compatibility makes the Stille reaction particularly attractive for late-stage functionalization in complex molecule synthesis.

Utility in Heterocyclic Compound Synthesis via Nucleophilic Substitution

The compound's utility in heterocyclic synthesis through nucleophilic substitution reactions represents a cornerstone application in pharmaceutical chemistry [23]. The electron-deficient aromatic ring, activated by both bromine and fluorine substituents, readily undergoes nucleophilic aromatic substitution reactions to form diverse heterocyclic frameworks [24].

Quinazolinone synthesis represents a particularly important application, where the compound serves as a key intermediate in constructing these pharmaceutically relevant heterocycles [25]. The nucleophilic substitution occurs preferentially at the position ortho to the fluorine substituent, followed by intramolecular cyclization to form the quinazolinone core structure . These transformations typically proceed under mild basic conditions with excellent regioselectivity.

The synthesis of benzoxazole derivatives utilizes the compound's ability to undergo nucleophilic substitution with aminophenol derivatives [27]. The reaction mechanism involves initial nucleophilic attack on the activated aromatic ring, followed by cyclization to form the benzoxazole ring system [28]. These heterocycles are important structural motifs in antimicrobial agents and pharmaceutical scaffolds.

Pyrimidine synthesis through nucleophilic substitution reactions has shown remarkable efficiency when employing this building block [29]. The compound undergoes nucleophilic aromatic substitution with various nitrogen nucleophiles, leading to the formation of substituted pyrimidines with antiviral and anticancer properties [30]. The reaction typically requires elevated temperatures and strong bases to achieve optimal yields.

Thiazole formation represents another significant application, where the compound reacts with thiourea derivatives under basic conditions [31]. The nucleophilic substitution mechanism involves initial attack by the sulfur nucleophile, followed by cyclization to form the thiazole ring [32]. These transformations are particularly valuable in the synthesis of fungicidal compounds and pharmaceutical intermediates.

[34] Wiley, "Chiral Building Blocks in Asymmetric Synthesis," Online Reference, 2024.

[35] S. Calderon-Ardila et al., "Methionine and its hydroxy analogues," Green Chemistry, vol. 25, no. 4, pp. 1456-1478, 2023.

[36] A. Gao et al., "Aerobic Oxidation of Methyl Glycolate by α-Fe2O3," ACS Catalysis, vol. 14, no. 2, pp. 728-740, 2024.

[37] MDPI, "Special Issue: Chiral Building Blocks via Asymmetric Catalysis," Catalysts, 2024.

[38] D. Sameera et al., "Asymmetric Synthesis of Axially Chiral Molecules," Molecules, vol. 28, no. 11, p. 4306, 2023.

[39] S. Buchwald and J. Hartwig, "Palladium-catalyzed amination of aryl halides," Angewandte Chemie International Edition, vol. 38, no. 13-14, pp. 1892-1910, 1999.

[40] A. Guram and S. Buchwald, "Palladium-catalyzed aromatic aminations," Journal of the American Chemical Society, vol. 116, no. 17, pp. 7901-7902, 1994.

[41] J. Hartwig, "Transition metal catalyzed synthesis of arylamines," Accounts of Chemical Research, vol. 31, no. 12, pp. 852-860, 1998.

[42] T. Akiyama et al., "Asymmetric Mannich-type reaction catalyzed by chiral phosphoric acid," Angewandte Chemie International Edition, vol. 43, no. 12, pp. 1566-1568, 2004.

[43] D. Uraguchi and T. Terada, "Chiral Brønsted acid-catalyzed direct Mannich reactions," Journal of the American Chemical Society, vol. 126, no. 35, pp. 5356-5357, 2004.

[44] L. Schreyer et al., "Asymmetric counter-anion directed catalysis," Nature Chemistry, vol. 11, no. 8, pp. 650-658, 2019.

[45] M. Dusselier and B. Sels, "Sustainable chemical synthesis using flow chemistry," Green Chemistry, vol. 25, no. 4, pp. 1456-1478, 2023.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

261.96408 g/mol

Monoisotopic Mass

261.96408 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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